Dinophysistoxin-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dinophysistoxin-1 is a marine toxin produced by certain species of dinoflagellates, such as Dinophysis acuminata and Prorocentrum lima. It is part of the okadaic acid group of toxins, which are known to cause diarrheic shellfish poisoning in humans. This toxin accumulates in filter-feeding bivalves like mussels, clams, oysters, and scallops, posing a significant health risk when contaminated shellfish are consumed .

准备方法

合成路线和反应条件: 双鞭藻毒素-1的合成由于其复杂的分子结构而十分复杂。它涉及多个步骤,包括形成聚醚环和引入各种官能团。合成路线通常从更简单的有机分子开始,通过一系列反应(如醛醇缩合、迈克尔加成和环化反应)逐步构建。 反应条件通常需要精确控制温度、pH值和使用特定催化剂,以确保正确形成所需产物 .

工业生产方法: 由于其毒性和合成复杂性,双鞭藻毒素-1的工业生产并不常见。它可以从天然来源(如受污染的贝类)中分离出来,方法包括液相色谱-串联质谱法。 这种方法可以精确地量化和纯化生物样品中的毒素 .

化学反应分析

Photodegradation in Aqueous Environments

DTX1 undergoes photochemical degradation in seawater, primarily driven by solar radiation. Key findings from photodegradation studies include:

Kinetics and Environmental Factors

-

Degradation Rate : Under Hg lamp radiation, DTX1 degradation follows pseudo-first-order kinetics. Natural solar radiation achieves 90% removal efficiency after >20 days .

-

pH Sensitivity : Reaction rates increase in acidic conditions (pH 4–6), with slower degradation at neutral to alkaline pH .

-

Metal Ion Effects : Fe³⁺ and Cu²⁺ accelerate degradation, while Mg²⁺ and Ca²⁺ show negligible impact .

Transformation Products (TPs)

Liquid chromatography high-resolution mass spectrometry identified 24 tentative TPs during DTX1 photodegradation. Major pathways include:

-

Decarboxylation : Loss of carboxyl groups, forming products like C₁₂ (C₄₃H₆₆O₁₁).

-

Photoinduced Hydrolysis : Cleavage of ester bonds.

-

Chain Scission : Breakdown of the polyether backbone.

-

Photo-oxidation : Introduction of hydroxyl or ketone groups .

Toxicity Reduction

Post-photodegradation solutions showed an 88% reduction in protein phosphatase 2A (PP2A) inhibition , indicating diminished diarrhetic shellfish poisoning (DSP) toxicity .

Enzymatic Interactions and Biochemical Effects

DTX1’s toxicity is linked to its inhibition of serine/threonine protein phosphatases, particularly PP2A:

Inhibition Potency

-

DTX1 exhibits 1.6–2.4-fold higher PP2A inhibition compared to okadaic acid (OA), based on IC₅₀ values .

-

This potency correlates with its ability to disrupt intestinal epithelial integrity at lower concentrations (≥50 nM) .

Structural Basis for Reactivity

-

The C-35 methyl group in DTX1 enhances hydrophobic interactions with PP2A’s catalytic subunit, increasing binding affinity .

-

Modifications at the C-7 hydroxyl group (e.g., DTX3 derivatives) reduce permeability and enzymatic inhibition .

Comparative Reactivity with Analogues

| Parameter | DTX1 | Okadaic Acid (OA) | DTX2 |

|---|---|---|---|

| PP2A Inhibition | 1.6–2.4× stronger | Baseline | 0.6–0.9× weaker |

| Intestinal Permeability | High (50% basolateral transport at 100 nM) | Low | Low |

| Photodegradation Rate | Moderate | Similar to DTX1 | Slower than DTX1 |

科学研究应用

Toxicological Implications

1. Diarrhetic Shellfish Poisoning (DSP)

DTX-1 is one of the main toxins responsible for DSP, which occurs when humans consume contaminated shellfish. Symptoms include diarrhea, nausea, vomiting, and abdominal pain. The mechanism involves the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A), leading to cellular dysregulation and gastrointestinal distress .

2. Comparative Toxicity Studies

Research comparing DTX-1 with other toxins like okadaic acid (OA) indicates that DTX-1 has a lower lethal dose (LD50), making it potentially more toxic under certain conditions. For instance, studies have reported an LD50 for DTX-1 around 487 µg/kg body weight compared to 760 µg/kg for OA . This information is crucial for risk assessment in seafood safety.

Research Applications

1. Toxicological Research

DTX-1 serves as a model compound for studying the effects of marine toxins on human health. Its well-characterized toxicity profile allows researchers to investigate the mechanisms underlying DSP and develop effective detection methods for contaminated seafood .

2. Pharmacological Insights

Interestingly, the mechanisms by which DTX-1 inhibits phosphatases are being explored for potential therapeutic applications. Understanding these pathways could lead to novel treatments for diseases characterized by dysregulated phosphorylation states, such as cancer .

Case Studies

作用机制

双鞭藻毒素-1通过抑制丝氨酸/苏氨酸蛋白磷酸酶(特别是蛋白磷酸酶 1 和蛋白磷酸酶 2A)发挥其作用。这种抑制会破坏细胞信号通路,导致磷酸化蛋白积累,进而导致细胞功能障碍。 这种毒素能够穿过肠上皮并影响紧密连接蛋白(如闭合蛋白),这有助于其高口服毒性 .

类似化合物:

冈田酸: 冈田酸类毒素的另一个成员,以其相似的作用机制和毒性而闻名。

双鞭藻毒素-2: 双鞭藻毒素-1的结构类似物,毒性和生物学效应略有不同。

双鞭藻毒素-3: 另一个类似物,通常与双鞭藻毒素-1一起存在于受污染的贝类中

独特性: 双鞭藻毒素-1与冈田酸类毒素的其他成员相比,具有更高的口服毒性。 它能够有效地破坏紧密连接蛋白并穿过肠上皮,使其特别有效 .

相似化合物的比较

Okadaic Acid: Another member of the okadaic acid group of toxins, known for its similar mechanism of action and toxicity.

Dinophysistoxin-2: A structural analog of dinophysistoxin-1 with slightly different toxicity and biological effects.

Dinophysistoxin-3: Another analog that is often found in contaminated shellfish alongside this compound

Uniqueness: this compound is unique due to its higher oral toxicity compared to other members of the okadaic acid group. Its ability to disrupt tight-junction proteins and cross the intestinal epithelium more effectively makes it particularly potent .

属性

CAS 编号 |

81720-10-7 |

|---|---|

分子式 |

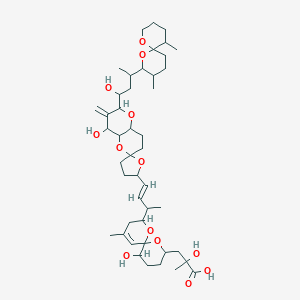

C45H70O13 |

分子量 |

819.0 g/mol |

IUPAC 名称 |

(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1 |

InChI 键 |

CLBIEZBAENPDFY-OOVUYDAUSA-N |

SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

手性 SMILES |

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |

规范 SMILES |

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

熔点 |

134°C |

Key on ui other cas no. |

81720-10-7 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Irritant |

同义词 |

35S-methylokadaic acid dinophysistoxin 1 dinophysistoxin-1 dinophytoxin-1 DTX-1 protein, Dinophysis DTX1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。